

3-Amino-2-bromophenol: A Comprehensive Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-2-bromophenol

Cat. No.: B185791

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the health and safety data currently available for **3-Amino-2-bromophenol** (CAS No: 100367-36-0). Due to the limited specific toxicological data for this compound, this guide also incorporates information on the parent compound, 3-aminophenol, and related brominated phenols to provide a comprehensive safety perspective. Standardized experimental protocols for assessing chemical toxicity are also detailed to inform risk assessment and safe handling procedures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-Amino-2-bromophenol** is presented in Table 1. This information is essential for understanding the substance's behavior and potential for exposure.

Property	Value	Source
Molecular Formula	C ₆ H ₆ BrNO	[1] [2] [3]
Molecular Weight	188.02 g/mol	[2]
Appearance	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
IUPAC Name	3-amino-2-bromophenol	[2]
CAS Number	100367-36-0	[2]
SMILES	C1=CC(=C(C(=C1)O)Br)N	[4]

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. While specific GHS classification for **3-Amino-2-bromophenol** is not consistently reported, data for the closely related isomer, 3-Amino-4-bromophenol, and the parent compound, 3-aminophenol, offer valuable insights into its potential hazards.

GHS Hazard Statements for Related Compounds:

Based on data for 3-Amino-4-bromophenol, the following GHS hazard statements may be relevant[\[5\]](#):

- H302: Harmful if swallowed (Acute toxicity, oral - Category 4)[\[5\]](#)
- H315: Causes skin irritation (Skin corrosion/irritation - Category 2)[\[5\]](#)
- H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[\[5\]](#)
- H335: May cause respiratory irritation (Specific target organ toxicity - single exposure; Respiratory tract irritation - Category 3)[\[5\]](#)

For 3-aminophenol, the following hazard statements are reported:

- H302 + H332: Harmful if swallowed or if inhaled.
- H319: Causes serious eye irritation.
- H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements:

The following precautionary statements are recommended for handling **3-Amino-2-bromophenol** and related compounds^[5]:

- P261: Avoid breathing dust/fume/gas/mist/vapours/spray.^[5]
- P264: Wash skin thoroughly after handling.^[5]
- P270: Do not eat, drink or smoke when using this product.^[5]
- P271: Use only outdoors or in a well-ventilated area.^[5]
- P280: Wear protective gloves/ eye protection/ face protection.^[5]
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.^[5]
- P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.^[5]
- P501: Dispose of contents/ container to an approved waste disposal plant.

Toxicological Data

Specific quantitative toxicological data for **3-Amino-2-bromophenol**, such as LD50 (median lethal dose) values, are not readily available in the public domain. However, data for the parent

compound, 3-aminophenol, can be used to estimate its potential toxicity.

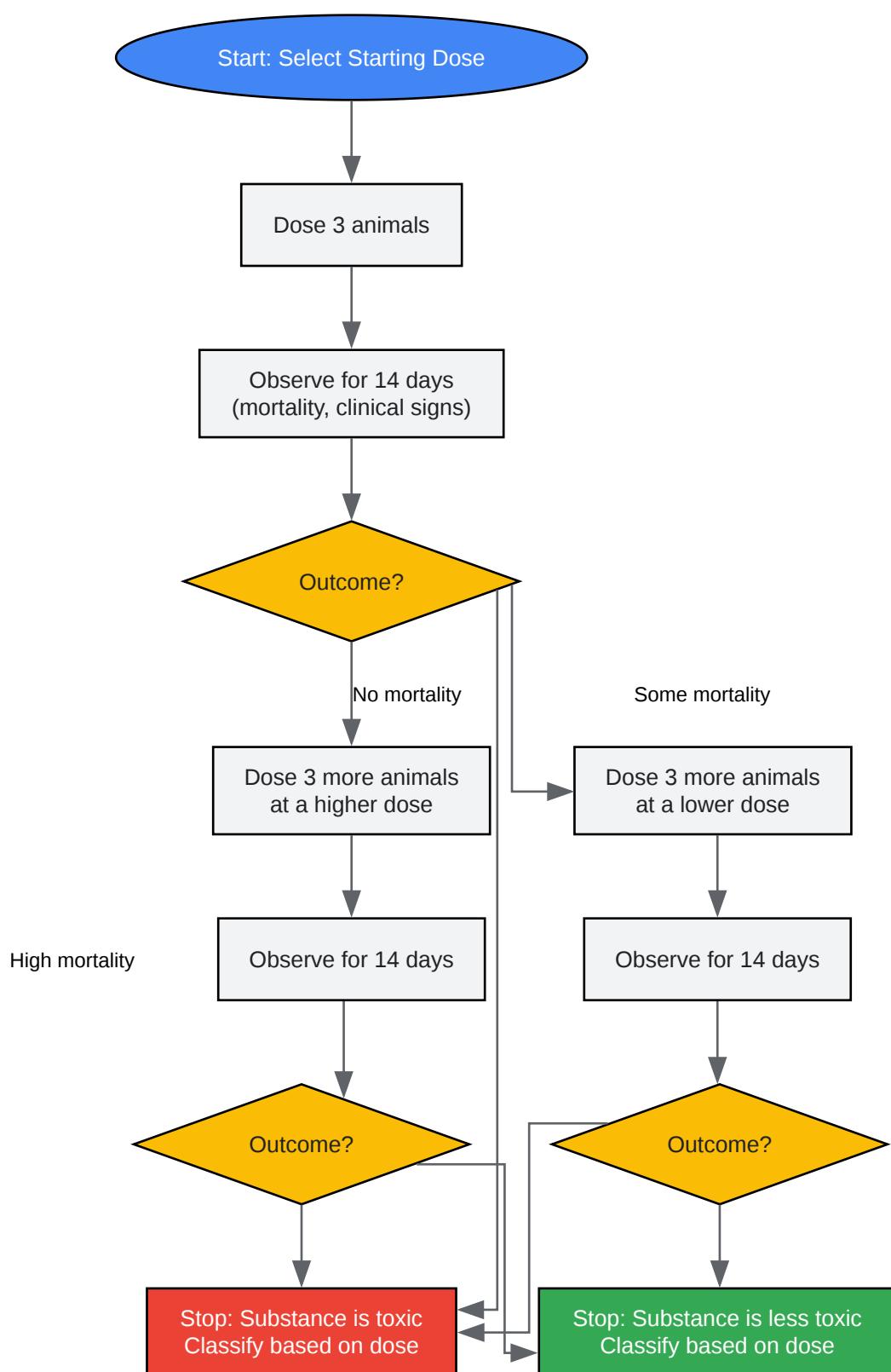
Endpoint	Test Species	Route	Value	Source
Acute Oral Toxicity (LD50)	Rat	Oral	812–1000 mg/kg bw	[6]
Acute Dermal Toxicity (LD50)	Rabbit	Dermal	>8000 mg/kg bw (for 4-aminophenol)	[6]
Acute Inhalation Toxicity (LC50)	Rat	Inhalation	1.162 mg/L	[6]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity:

- Genotoxicity: Based on the weight of evidence from in vitro and in vivo studies, 3-aminophenol is not considered to be genotoxic.[\[6\]](#)
- Carcinogenicity: Limited animal studies on 3-aminophenol, along with its lack of genotoxicity, suggest it is not expected to be carcinogenic.[\[6\]](#) A 2-year drinking water study in mice showed no evidence of carcinogenicity for 3-aminophenol.
- Reproductive and Developmental Toxicity: 3-aminophenol is not expected to have specific reproductive or developmental toxicity.[\[6\]](#) Any observed effects in studies were secondary to maternal toxicity.[\[6\]](#)

Experimental Protocols

Standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical toxicity. The following sections detail the methodologies for key toxicological endpoints.


Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Principle: The test involves administering the substance in a stepwise procedure using a small number of animals at each step. The outcome of each step (survival or death) determines the next step: either dosing at a higher or lower fixed dose level or terminating the test.

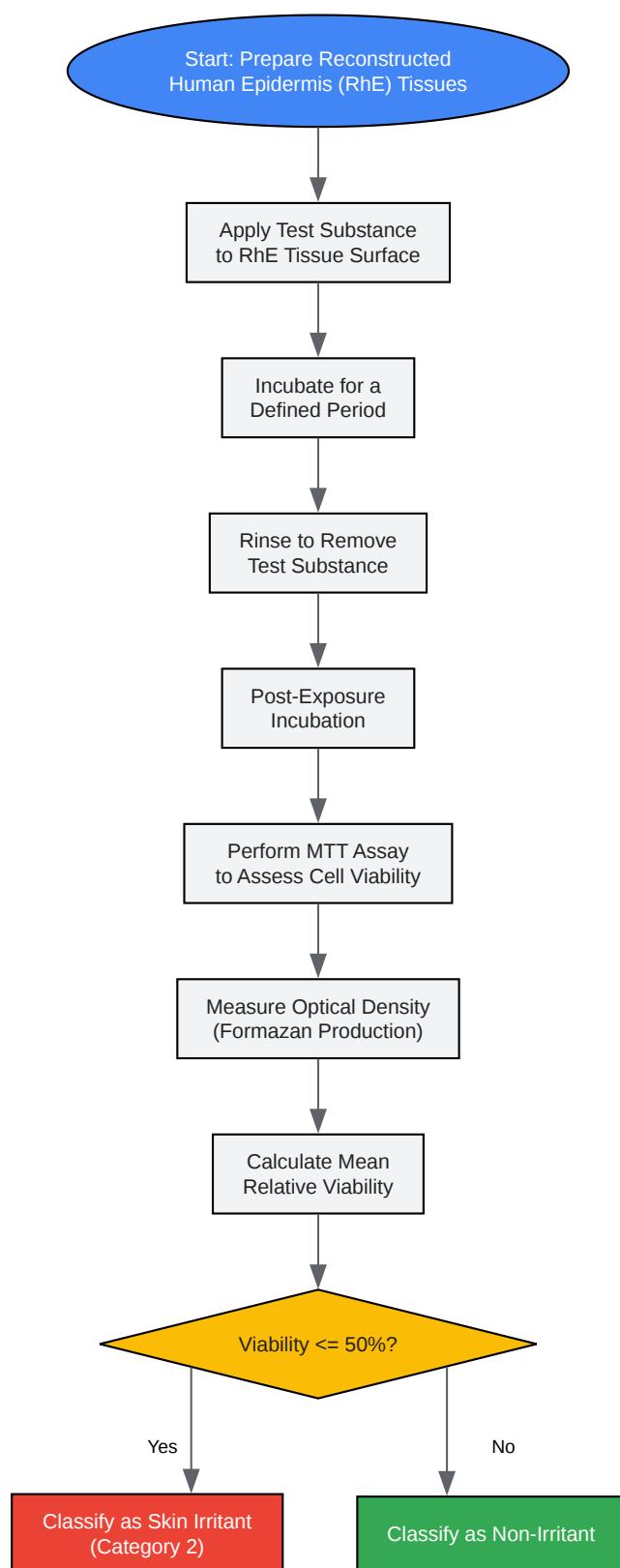
Methodology:

- **Animals:** Typically, young adult female rats are used.
- **Housing and Feeding:** Animals are housed in standard conditions with free access to food and water, except for a short fasting period before and after dosing.
- **Dose Levels:** The test uses a set of fixed dose levels (e.g., 5, 50, 300, and 2000 mg/kg body weight).
- **Procedure:**
 - A starting dose is selected based on available information.
 - A group of three animals is dosed with the substance.
 - The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
 - The outcome determines the next step according to a defined flowchart.
- **Observations:** Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.
- **Pathology:** All animals (including those that die during the test) are subjected to a gross necropsy.

[Click to download full resolution via product page](#)

Caption: OECD 423 Acute Oral Toxicity Testing Workflow.

In Vitro Skin Irritation - OECD Test Guideline 439


(Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.

Principle: The test uses a three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin. The test substance is applied topically to the RhE tissue. Skin irritation is determined by the relative cell viability of the tissue after exposure.

Methodology:

- **Test System:** A commercially available, validated RhE model is used.
- **Procedure:**
 - The test substance is applied to the surface of the RhE tissue.
 - The tissue is incubated with the substance for a defined period (e.g., 60 minutes).
 - The substance is then removed by rinsing.
 - The tissue is incubated for a post-exposure period (e.g., 42 hours).
- **Viability Assessment:** Cell viability is measured using a colorimetric assay, typically the MTT assay. The amount of formazan dye produced is proportional to the number of viable cells.
- **Classification:** A substance is classified as a skin irritant (Category 2) if the mean relative tissue viability is reduced to $\leq 50\%$.

[Click to download full resolution via product page](#)

Caption: OECD 439 In Vitro Skin Irritation Testing Workflow.

Potential Mechanism of Toxicity

While specific signaling pathways for **3-Amino-2-bromophenol** have not been elucidated, the toxicity of aminophenols, in general, is often linked to their metabolic activation.

Metabolic Activation and Oxidative Stress:

Aminophenols can undergo metabolic transformation in the body, primarily in the liver. This can lead to the formation of reactive intermediates. These reactive species can deplete cellular antioxidants, such as glutathione, and induce oxidative stress, leading to cellular damage.

[Click to download full resolution via product page](#)

Caption: Potential Mechanism of Aminophenol-Induced Toxicity.

Safe Handling and Emergency Procedures

Given the potential hazards, strict adherence to safety protocols is mandatory when handling **3-Amino-2-bromophenol**.

Engineering Controls:

- Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
- Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid Measures:

- If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
- If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Storage:

- Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Amino-2-bromophenol is a chemical that requires careful handling due to its potential for acute toxicity, and skin, eye, and respiratory irritation. While specific toxicological data for this compound is limited, information from related compounds provides a basis for a precautionary approach. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize the risk of exposure. Further research is needed to fully characterize the toxicological profile of **3-Amino-2-bromophenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-2-bromophenol | C6H6BrNO | CID 459240 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-2-bromophenol 97% | CAS: 100367-36-0 | AChemBlock [achemblock.com]
- 3. 1stsci.com [1stsci.com]
- 4. PubChemLite - 3-amino-2-bromophenol (C6H6BrNO) [pubchemlite.lcsb.uni.lu]
- 5. 3-Amino-4-bromophenol | C6H6BrNO | CID 24721534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- To cite this document: BenchChem. [3-Amino-2-bromophenol: A Comprehensive Health and Safety Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b185791#health-and-safety-data-for-3-amino-2-bromophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com